3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Description
3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H16N4O5 and its molecular weight is 440.415. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Studies have demonstrated the synthesis of heterocyclic compounds such as pyrazolo[3,4-c]quinolines and pyrazolo[4,3-c]quinolines through various chemical reactions. These processes often involve the condensation of specific precursors, showcasing the compound's role in the synthesis of complex heterocyclic frameworks which are pivotal in medicinal chemistry and material science (Nagarajan & Shah, 1992) (Pawlas et al., 2000).
Photophysical Properties Study
Research into the photophysical properties of azole-quinoline-based fluorophores, which share structural similarities with the compound , revealed insights into their emission patterns and thermal stability. These compounds exhibit dual emissions and a large Stokes shift, which are valuable properties for fluorescent materials used in sensing and imaging applications (Padalkar & Sekar, 2014).
Potential Biological Activities
The structure of the compound suggests its utility in exploring biological activities. Analogous compounds have been studied for their antimicrobial properties, with some demonstrating promising antifungal and antibacterial activities. These findings underscore the potential of such compounds in the development of new therapeutic agents (El‐Hawash et al., 1999) (El-Gamal et al., 2016).
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-(3-nitrophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O5/c1-31-17-7-5-14(6-8-17)23-19-12-25-20-11-22-21(32-13-33-22)10-18(20)24(19)27(26-23)15-3-2-4-16(9-15)28(29)30/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAMMBOQMGDLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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